Holmium hydride

Description

Contextualization of Rare Earth Hydrides within Advanced Materials Science

Rare earth hydrides, including holmium hydride, represent a fascinating class of materials at the forefront of advanced materials science. acs.org Their ability to absorb and store large amounts of hydrogen makes them prime candidates for hydrogen storage applications, a key component in the development of clean energy technologies like fuel cells and hydrogen-powered vehicles. Current time information in Bangalore, IN. Beyond hydrogen storage, the unique electronic and magnetic properties of rare earth hydrides are being explored for applications in sensors, catalysis, and advanced optical systems. alibaba.com The interaction between the rare earth metal and hydrogen can lead to significant changes in the material's properties, offering a pathway to tune and optimize them for specific technological needs. acs.org

Historical Trajectories of this compound Investigations and Evolving Research Focus

The study of holmium and its compounds dates back to the late 19th century. However, intensive investigation into its hydrides is a more recent development, driven by the broader interest in rare earth hydrides for various applications. Early research focused on the fundamental synthesis and characterization of holmium hydrides, determining their basic properties and stoichiometry.

Over time, the research focus has evolved significantly. Initial studies on the magnetic properties of hydrogenated holmium revealed that the introduction of hydrogen drastically alters its magnetic ordering temperature. This sparked further investigations into the magnetic and electronic behavior of different this compound phases. More recently, the discovery of switchable optical properties in rare earth hydrides has opened up new avenues of research, with studies exploring the potential of this compound films in "smart" windows and other optical devices.

Current State of the Art and Identified Research Gaps in this compound Systems

Current research on this compound is multifaceted. Significant progress has been made in understanding the synthesis of various this compound phases, including dihydrides (HoH₂) and trihydrides (HoH₃), as well as more complex structures like this compound oxide (HoHO). The structural properties of these compounds have been investigated using advanced techniques like X-ray and neutron diffraction, revealing details about their crystal structures and phase transitions.

Despite these advances, several research gaps remain. A complete understanding of the electronic structure of holmium hydrides, particularly the role of the f-electrons in determining their physical properties, is still being developed. While the potential for applications in hydrogen storage and as switchable mirrors is recognized, further research is needed to optimize the performance and long-term stability of this compound-based materials for these purposes. acs.org Additionally, the catalytic properties of this compound are not as well-explored as those of other rare earth hydrides, representing an area for future investigation.

Scope and Overarching Objectives of Contemporary Academic Research on Holmium Hydrides

Contemporary academic research on holmium hydrides is driven by several overarching objectives. A primary goal is to achieve a comprehensive understanding of the fundamental physics and chemistry of these materials. This includes elucidating the intricate relationships between their crystal structure, electronic properties, and magnetic behavior.

Another major objective is the development of this compound-based materials with tailored properties for specific applications. This involves exploring new synthesis methods to control the stoichiometry and microstructure of holmium hydrides, as well as investigating the effects of doping and alloying on their performance. The quest for high-temperature superconductors has also led to investigations into rare earth hydrides under extreme pressures, a field where this compound could play a role. Ultimately, the aim is to harness the unique properties of this compound to create novel and advanced technologies.

Properties

IUPAC Name |

holmium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPCBRAAJGRNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

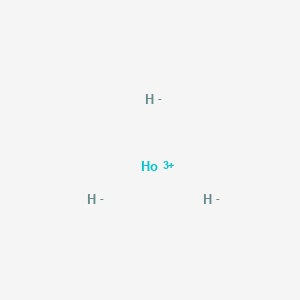

[H-].[H-].[H-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Ho | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.954 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-41-9 | |

| Record name | Holmium hydride (HoH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium hydride (HoH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Preparation Methodologies

Solid-State Reaction Pathways for Holmium Hydrides and Hydride Oxides

Solid-state reactions are a cornerstone for producing bulk quantities of holmium hydrides and their corresponding hydride oxides. These methods involve the direct reaction of solid precursors at elevated temperatures.

The choice of precursors is paramount in determining the final composition and purity of the holmium hydride product. Common precursors for the synthesis of binary holmium hydrides include holmium metal (Ho) and hydrogen gas (H₂). For more complex systems like this compound oxides (HoHO), precursors such as holmium(III) oxide (Ho₂O₃) and holmium trihydride (HoH₃) or calcium hydride (CaH₂) are utilized. researchgate.net The reaction of Ho₂O₃ with CaH₂ has been shown to produce HoHO. researchgate.net

The stoichiometry of the reactants must be carefully controlled to achieve the desired phase. For instance, in the synthesis of ternary rare earth hydride oxides (REHO), deviations from a 1:1:1 ratio of rare earth metal, hydrogen, and oxygen can lead to the formation of non-stoichiometric compounds, such as REH₁₊₂ₓO₁₋ₓ. mdpi.com Computational studies, including Density Functional Theory (DFT) calculations, are increasingly used to predict stable stoichiometries and guide the selection of precursors. mdpi.com For example, DFT calculations have been employed to compare different synthesis routes for REHO compounds, evaluating the thermodynamic feasibility of reactions starting from precursors like RE₂O₃, REH₃, or rare earth oxyfluorides (REOF). mdpi.com

| Precursor 1 | Precursor 2 | Target Compound | Reference |

| Holmium(III) oxide (Ho₂O₃) | Holmium trihydride (HoH₃) | This compound oxide (HoHO) | researchgate.net |

| Holmium(III) oxide (Ho₂O₃) | Calcium hydride (CaH₂) | This compound oxide (HoHO) | researchgate.net |

| Rare earth oxide (RE₂O₃) | Rare earth trihydride (REH₃) | Rare earth hydride oxide (REHO) | mdpi.com |

| Lutetium trihydride (LuH₃) | Calcium oxide (CaO) | Lutetium hydride oxide (LuHO) | mdpi.com |

The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for synthesizing high-purity holmium hydrides. Solid-state reactions often require high temperatures to overcome kinetic barriers and facilitate diffusion of the reactants. For example, the synthesis of holmium(III) sulfide (B99878), a related chalcogenide, is achieved by reacting holmium(III) oxide with hydrogen sulfide at 1,598 K (1,325 °C). wikipedia.org

The thermal stability of the target compound is a critical consideration. This compound oxide (HoHO), for instance, is remarkably stable in air but decomposes to Ho₂O₃ at temperatures above 540 K. researchgate.net This thermal stability is an important factor, as solid-state reactions necessitate high temperatures. mdpi.com For some syntheses, high pressure is also a key parameter. The synthesis of certain metal borohydrides, for example, involves high-pressure hydrogenation at pressures ranging from 25 to 105 MPa and temperatures between 350°C and 540°C. google.com The optimization process often involves a balance between achieving a high conversion rate of reactants and maintaining the selectivity towards the desired product. scielo.br

The synthesis of ternary and more complex this compound systems opens avenues for tuning material properties. These systems can be formed by introducing a third element into the binary hydride lattice. One approach involves the reaction of binary hydrides with other metal halides or oxides. For instance, alkaline earth metal hydride halogenides (MHX) are synthesized by the solid-state reaction of MH₂ and the corresponding metal halide (MX₂). acs.org

Another strategy is the creation of solid solutions, where one element is partially substituted by another. This has been demonstrated in Eu(II)-activated hydride-fluoride solid solutions like RbMgHₓF₃₋ₓ and KMgHₓF₃₋ₓ, where varying the hydride-to-fluoride ratio allows for fine-tuning of emission wavelengths. acs.org Theoretical predictions suggest that ternary hydrides, such as those in the Y-Hf-H system, can exhibit desirable properties like high-temperature superconductivity under high pressure. nih.gov The synthesis of these complex hydrides often involves exploring various stoichiometries and reaction pathways, guided by computational predictions. nih.govarxiv.org For example, the synthesis of Nd₂Ni₂MgH₈ involves the hydrogen interaction with the intermetallic compound Nd₂Ni₂Mg. researchgate.net

Optimization of Reaction Conditions and Parameters

Thin Film Deposition Techniques for this compound Architectures

Thin film deposition techniques offer precise control over the thickness, morphology, and composition of this compound materials, enabling their integration into various devices.

Electrochemical deposition is a cost-effective method for synthesizing thin films and nanostructured materials. researchgate.net This technique involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. mdpi.com By controlling the deposition parameters such as current density, potential, and electrolyte composition, it is possible to tailor the morphology and thickness of the resulting film. researchgate.net While the direct electrochemical deposition of this compound is not extensively documented, the principles of this technique are applicable. For instance, the electrochemical deposition of palladium thin films has been used to study hydride formation, where the adhesion of the film to the substrate significantly influences hydride nucleation and growth. researchgate.net The process can be adapted to create nanostructured hydrides by using templates or by controlling the nucleation and growth kinetics.

| Deposition Parameter | Effect on Film Properties | Reference |

| Applied Potential/Current Density | Controls crystal nucleation and growth | mdpi.com |

| Ion Concentration in Solution | Influences film composition and morphology | mdpi.com |

| Deposition Time | Determines film thickness | mdpi.com |

| Substrate Type and Preparation | Affects film adhesion and quality | mdpi.com |

Magnetron sputtering is a versatile physical vapor deposition (PVD) technique widely used for depositing high-quality thin films. lu.lv In this process, a target of the desired material (e.g., holmium) is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. diva-portal.org Reactive magnetron sputtering, where a reactive gas like hydrogen is introduced into the deposition chamber, allows for the direct synthesis of hydride films. arxiv.org This method has been successfully used to prepare yttrium oxy-hydride (YHO) thin films, which are chemically similar to holmium-based systems. lu.lvdiva-portal.org

The process parameters, such as sputtering pressure, power, and the ratio of argon to reactive gas, are critical in determining the film's composition and properties. lu.lvmdpi.com For example, in the deposition of yttrium hydride films, the hydrogen concentration can be controlled by adjusting the total sputtering pressure. lu.lv This technique is scalable for large-area deposition, making it suitable for industrial applications. lu.lv Other vapor deposition methods, such as reactive evaporation, can also be employed for the in-situ formation of metal hydride films. arxiv.org

Electrochemical Deposition Approaches for Nanostructured Hydrides

Powder Metallurgy Techniques in this compound Composite Development

Powder metallurgy (PM) encompasses a range of techniques for fabricating high-performance components and materials from metal powders. azom.com These methods are particularly advantageous for materials like this compound that are reactive in their molten state. scientific.net In the context of this compound composites, powder metallurgy offers pathways to create materials with tailored properties, such as improved hydrogen storage capabilities and enhanced thermal conductivity. researchgate.netmdpi.com

One of the primary methods used in the creation of alloys that can form hydrides is arc melting . This technique involves melting the constituent metals, such as holmium and other elements like nickel, titanium, zirconium, manganese, and vanadium, in an inert argon atmosphere. researchgate.netfilinchuk.com To ensure the uniformity of the resulting alloy, the ingots are typically remelted multiple times. researchgate.net Following the creation of the alloy, it can be processed into a powder.

The development of composites often involves integrating the metal hydride powder with other materials to enhance its functional characteristics. For instance, to improve thermal conductivity, which is crucial for the efficient absorption and desorption of hydrogen, metal hydride powders can be combined with materials like expanded natural graphite (B72142). researchgate.netmdpi.com The resulting composite material can then be pressed into containers, such as stainless steel tubes with embedded copper fins, to create a functional hydrogen storage system. researchgate.net

Another approach involves creating multiphase alloys where holmium is introduced. In studies of Ti–Zr–Mn–V systems, the addition of holmium was found to form holmium oxide crystallites on the surface of the other phases. researchgate.net This alteration of the microstructure from eutectic to multiphase leads to an increased grain surface area, which can influence the hydrogen absorption and desorption properties. researchgate.net While this specific study noted that holmium oxide raised the temperatures for hydrogen cycling and decreased capacity, it demonstrates the principle of using powder metallurgy and alloying to finely tune the properties of the final hydride material. researchgate.net

Advanced PM techniques such as Spark Plasma Sintering (SPS) and Hot Isostatic Pressing (HIP) offer further possibilities. azom.com SPS, for example, allows for rapid sintering at lower temperatures, which can be beneficial for preserving fine-grained or nanostructured features in the composite, potentially leading to enhanced kinetics. azom.com

Table 1: Powder Metallurgy Techniques and Their Relevance to this compound Composites

| Technique | Description | Application in Hydride Composite Development | Research Findings |

|---|---|---|---|

| Arc Melting | Melting of constituent metals in an inert atmosphere to produce a homogenous alloy. researchgate.netfilinchuk.com | Creation of holmium-containing precursor alloys (e.g., HoNi3, Ti-Zr-Mn-V-Ho) before hydrogenation. researchgate.netfilinchuk.com | Produces uniform alloy ingots suitable for subsequent processing into powders. researchgate.net |

| Powder Compaction | Pressing of metal hydride powders, often mixed with other materials, into a desired shape or container. researchgate.net | Formation of composite materials for hydrogen storage tanks, combining hydride powders with materials like expanded natural graphite to improve thermal management. researchgate.net | Encased composite powders in containers with copper fins can enhance heat transfer during hydrogen cycling. researchgate.net |

| Sintering | Heating compacted powders to bond particles together, increasing strength and density. | Can be used to create porous, yet solid, hydride structures with controlled properties. | Vacuum sintering is a common method for reactive metal powders to prevent oxidation. scientific.net |

Strategies for Isotopic Exchange and Deuteration in this compound Systems

Isotopic exchange, particularly the substitution of hydrogen (protium, ¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a critical technique for probing the structural and dynamic properties of metal hydrides. The primary reason for this is the significant difference in how neutrons interact with protium (B1232500) versus deuterium. While protium exhibits strong incoherent scattering, leading to high background noise in neutron diffraction experiments, deuterium scatters neutrons coherently, allowing for precise determination of its atomic positions in a crystal lattice. researchgate.net This makes deuteration an essential preparatory step for neutron powder diffraction (NPD) studies, which are invaluable for understanding metal-hydrogen bonding. filinchuk.comresearchgate.net

The synthesis of holmium deuterides typically involves the direct reaction of holmium metal or a holmium-containing alloy with high-purity deuterium gas (D₂). The reaction conditions, such as temperature and pressure, are controlled to achieve the desired level of deuteration.

Key Strategies and Findings:

Direct Gas-Phase Deuteration: This is the most common method. For example, holmium-nickel alloy (HoNi₃) samples were deuterated by exposing them to deuterium gas at specific pressures to form different phases, such as HoNi₃Dₓ where x could be ~1.3 or ~1.8. filinchuk.com The reaction often results in a black powder. filinchuk.com Similarly, this compound oxide (HoHO) was deuterated for NPD analysis to confirm its crystal structure. acs.org

Synthesis from Precursors: In some cases, deuterated compounds are synthesized from deuterated precursors. For instance, the synthesis of this compound oxide (HoHO) and its deuterated analogue (HoDO) can be achieved by reacting holmium oxide (Ho₂O₃) with a hydride or deuteride (B1239839) source like CaH₂ or CaD₂. acs.org

Pressure and Composition Control: The stoichiometry of the resulting deuteride can be controlled by adjusting the deuterium gas pressure. In the HoNi₃-D system, different deuteride phases (α, β₁, β₂) were identified at varying deuterium compositions, which were dependent on the applied pressure. filinchuk.com

Purpose of Deuteration: The primary goal of deuterating this compound systems is to facilitate structural analysis. NPD studies on deuterated samples have been crucial in comparing the holmium-based systems with analogous erbium systems, revealing similarities in their phase compositions and crystal structures. filinchuk.com It also helps in differentiating between ordered and disordered anion arrangements in complex hydrides like the rare earth hydride oxides. mdpi.com

The process of isotopic exchange allows researchers to overcome experimental limitations and gain deeper insights into the crystallographic and electronic structure of these complex materials. filinchuk.comresearchgate.net

Table 2: Research Findings from Deuteration of Holmium Systems

| System | Deuteration Method | Analytical Technique | Key Findings |

|---|---|---|---|

| HoNi₃Dₓ | Direct reaction of HoNi₃ alloy with D₂ gas under controlled pressure. filinchuk.com | Neutron Powder Diffraction (NPD) | Revealed multiple deuterium-rich phases (β₁, β₂); showed that the HoNi₃-deuterium system is structurally very similar to the analogous erbium system. filinchuk.com |

| HoHO / HoDO | Reaction of Ho₂O₃ with CaH₂ or CaD₂; also direct reaction with H₂ or D₂. acs.org | Neutron Powder Diffraction (NPD), X-ray Powder Diffraction (XRD) | Confirmed an ordered fluorite superstructure for HoHO; deuteration was essential for the NPD refinement to establish the precise atomic positions of hydrogen/deuterium and oxygen. acs.orgmdpi.com |

| Binary Holmium Deuteride | Reaction of holmium metal with deuterium gas. pelletron.com | Used as a cathode in a high-intensity ion source. | The reaction occurred at a relatively low temperature; the resulting holmium deuteride was noted to be reasonably stable in air. pelletron.com |

Structural Elucidation and Phase Behavior Research

Crystallographic Investigations of Holmium Hydride Phases

Powder X-ray diffraction (PXRD) is a primary tool for the initial determination of the crystal structure of this compound phases. Studies on this compound oxide (HoHO) have successfully used PXRD to identify its fundamental crystal lattice.

Initial analyses of HoHO using PXRD confirmed that it crystallizes in a cubic system. acs.orgresearcher.lifenih.gov These studies identified an ordered superstructure based on the fluorite (CaF₂) lattice, specifically the half-Heusler LiAlSi type, which belongs to the F-43m space group. acs.orgresearcher.lifenih.govacs.orgresearchgate.net The determined lattice parameter for HoHO is approximately a = 5.27550(13) Å. acs.orgresearcher.lifenih.gov While powerful, laboratory X-ray diffraction can find it difficult to definitively distinguish between closely related cubic structures, such as the ordered F-43m and a potentially disordered Fm-3m model, due to the weak scattering of X-rays by hydrogen and oxygen atoms. mdpi.com Further investigations using synchrotron X-ray powder diffraction on various lanthanide hydride oxides, including holmium-containing samples, have revealed the existence of distinct phases that differ slightly in their lattice parameters, indicating complex phase behavior. mdpi.com

Table 1: Crystallographic Data for this compound Oxide (HoHO)

| Compound | Formula | Crystal System | Space Group | Lattice Parameter (a) / Å | Reference |

|---|---|---|---|---|---|

| This compound Oxide | HoHO | Cubic | F-43m | 5.27550(13) | acs.orgnih.gov |

| Holmium Deuteride (B1239839) Oxide | HoDO | Cubic | F-43m | 5.27394(8) | mlz-garching.de |

Neutron diffraction is an essential technique for studying hydrides because of its high sensitivity to hydrogen nuclei, allowing for their precise localization within the crystal lattice. This method has been crucial in resolving ambiguities in the structure of this compound oxide and confirming the arrangement of its anions.

While X-ray diffraction is sensitive to electron density, making it difficult to locate hydrogen, neutron diffraction scatters from atomic nuclei, providing definitive information on the positions of both hydrogen and oxygen. acs.orgmlz-garching.de Neutron powder diffraction (NPD) experiments conducted on both HoHO and its deuterated analogue, HoDO, were pivotal in confirming the ordered half-Heusler structure (space group F-43m). acs.orgnih.govmlz-garching.de These studies demonstrated that hydride (H⁻) and oxide (O²⁻) anions occupy distinct, ordered crystallographic sites, ruling out significant site mixing, underoccupation, or the occupation of octahedral interstices that had been considered in earlier, disordered models. mlz-garching.de The use of NPD was critical to differentiate between the anion-ordered F-43m model and the disordered Fm-3m model, which had been previously proposed. mdpi.commlz-garching.de In the disordered model, a significant deviation from the ideal 1:1:1 stoichiometry was noted during refinement of neutron diffraction data, which was not observed for the ordered compound. mdpi.comscispace.com

Electron diffraction techniques, such as Electron Backscatter Diffraction (EBSD), are used to investigate the microstructure of polycrystalline materials. mdpi.com While detailed EBSD studies specifically on this compound are not widely published, the technique is broadly applied to metal hydride alloys to characterize grain size, grain orientation, phase distribution, and the nature of interfaces between different phases. mdpi.com This information is critical for understanding the material's properties, as interfaces and grain boundaries can play a significant role in processes like hydrogen diffusion. mdpi.comox.ac.uk In related systems, such as (Pr,Ho)-Fe-B magnets containing holmium dihydride (HoH₂), scanning electron microscopy (SEM) is used to study the microstructure and the distribution of different phases. aip.org

Neutron Diffraction Analysis for Hydrogen Atom Localization and Anion Ordering

Polymorphism and Phase Transitions in this compound Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key aspect of this compound systems. The interplay between different atomic arrangements, particularly the ordering of anions, gives rise to distinct phases with unique properties.

Research into this compound and related lanthanide compounds has identified several key crystal structures:

Fluorite Superstructure (Ordered) / Half-Heusler Type : The most definitively identified structure for stoichiometric this compound oxide (HoHO) is an ordered superstructure of the fluorite lattice. acs.org This structure is specifically characterized as the half-Heusler LiAlSi-type, belonging to the cubic space group F-43m. acs.orgresearcher.lifenih.govmdpi.commlz-garching.de In this arrangement, the holmium, hydrogen, and oxygen atoms occupy specific, ordered positions within the lattice. mlz-garching.de This ordered structure was confirmed by both X-ray and neutron diffraction. acs.orgnih.gov

Fluorite Structure (Disordered) : For lanthanide hydride oxides (LnHO) with smaller lanthanide ions (including holmium), a disordered fluorite structure with the space group Fm-3m was initially considered. scispace.comox.ac.uk In this model, the hydride and oxide anions are randomly distributed over the anionic sublattice. mdpi.com While this disordered phase is observed for some other lanthanide oxyhydrides, detailed neutron diffraction studies have shown that HoHO adopts the ordered half-Heusler structure instead. mlz-garching.de

K₂NiF₄-type : This tetragonal structure (space group I4/mmm) is not found in the ternary Ho-H-O system but has been identified in more complex quaternary rare-earth hydride oxides, such as LiLnEuH₂O₂. In these compounds, layers of different atoms are stacked in a specific sequence. rsc.org

PbFCl-type : The PbFCl-type structure is characteristic of another class of hydride compounds, such as alkaline earth metal hydride halogenides (e.g., CaHCl). acs.org While not the primary structure for HoHO, it is relevant in the broader context of heteroanionic hydrides. acs.orgresearchgate.net Under high pressure, some related lanthanide compounds, like LaHO, can transform into structures related to the orthorhombic PbCl₂ type. mdpi.com

A central theme in the research of this compound oxide and related systems is the phenomenon of anion order-disorder transitions. This involves the arrangement of the hydride (H⁻) and oxide (O²⁻) anions within the crystal lattice.

In a disordered state, the anions are randomly distributed on the available crystallographic sites, as described by the Fm-3m fluorite model. ox.ac.uk In contrast, an ordered state involves the anions segregating into distinct, well-defined positions, as seen in the F-43m half-Heusler structure of HoHO. acs.orgmlz-garching.de The transition between these states in the broader lanthanide hydride oxide (LnHO) series is influenced by factors like "chemical pressure," which relates to the ionic radius of the lanthanide element. ox.ac.uk For LnHO compounds, larger lanthanide ions tend to favor ordered structures, while smaller ions were thought to favor disordered ones. ox.ac.uk

However, the case of HoHO is a specific and important example where, despite having a relatively small ionic radius, it exhibits a distinct, ordered cubic superstructure. acs.orgmlz-garching.de The definitive confirmation of this ordering in HoHO was achieved through neutron diffraction, which could precisely locate the hydrogen and oxygen atoms and differentiate between the ordered and disordered models. mdpi.commlz-garching.de This ordering is crucial as it significantly influences the material's properties. The flexibility in the size of the hydride anion has been identified as a key factor that helps drive these order-disorder transitions in the wider family of lanthanide oxyhydrides. ox.ac.uk

Table 2: Comparison of Anion-Ordered vs. Disordered Structural Models for this compound Oxide

| Feature | Anion-Ordered Model (F-43m) | Anion-Disordered Model (Fm-3m) | Key Findings |

|---|---|---|---|

| Anion Site Occupancy | H⁻ and O²⁻ occupy distinct crystallographic sites. | H⁻ and O²⁻ are randomly distributed on the same crystallographic site. | Neutron diffraction confirmed the ordered model for HoHO. mlz-garching.de |

| Stoichiometry | Refinements consistent with 1:1:1 (Ho:H:O) ratio. | Refinements of some disordered phases showed deviations from 1:1:1 stoichiometry. scispace.com | The ordered structure is stoichiometric. mlz-garching.de |

| Driving Factor | In the LnHO series, the transition is influenced by the ionic radius of the lanthanide (chemical pressure) and the size flexibility of the hydride anion. ox.ac.uk | Despite expectations based on its ionic size, HoHO favors an ordered structure. acs.org |

Examination of Anion Ordering and Disordering Phenomena

Defect Chemistry and Non-Stoichiometry in this compound Compounds

The study of defect chemistry in this compound compounds is crucial for understanding their physical and chemical properties. Non-stoichiometry, where the ratio of elements deviates from the ideal chemical formula, is a key aspect of this. chemistnotes.com These deviations are accommodated by the formation of point defects within the crystal lattice, such as vacancies and interstitials. inflibnet.ac.invedantu.com

In this compound and related compounds, hydrogen atoms can occupy interstitial sites within the metal lattice. The preferred interstitial sites for hydrogen are often the tetrahedral positions. aip.orgmdpi.com For instance, in C15-type Laves phases, hydrogen atoms show a preference for A₂B₂ interstitial positions. mdpi.com

The presence of hydrogen vacancies, where a hydrogen atom is missing from its normal lattice site, is a significant type of point defect. researchgate.net The formation of a hydrogen vacancy can be influenced by the presence of other elements or dopants. High-throughput density functional theory calculations have been used to study the impact of transition metal substitutional dopants on helium binding energies in various metal hydrides, including this compound. researchgate.net These studies also consider the influence of hydrogen vacancies on the binding energy of helium near these substitutional defects. researchgate.net

In some cases, hydrogen can occupy octahedral sites, which are typically less favorable. This can occur when the hydrogen-to-metal ratio is high or in the presence of impurities like oxygen. researchgate.net The formation of a pair consisting of an octahedrally-occupied hydrogen and a tetrahedral vacancy has a calculated formation energy of approximately 1.2 eV in similar rare-earth hydrides. researchgate.net

This compound compounds can exhibit significant phase widths, meaning they can exist over a range of compositions while maintaining the same basic crystal structure. This is often associated with non-stoichiometry. mdpi.comias.ac.in For example, studies on this compound oxide (HoHO) have revealed the existence of both anion-ordered and anion-disordered phases, which differ in their lattice parameters. mdpi.comscispace.com

The anion-disordered this compound oxide showed a notable deviation from the 1:1:1 stoichiometry in neutron diffraction studies. mdpi.comscispace.com This suggests the presence of defects, such as anion vacancies, to maintain charge neutrality. mdpi.comscispace.com The difference in lattice parameters between the ordered and disordered phases can be significant, with a relative deviation of about 0.65% reported for HoHO. mdpi.comscispace.com

The non-stoichiometric nature of holmium dihydride films also makes it challenging to precisely determine their composition (H/Ho atomic ratio) and explain the behavior of properties like electrical resistivity as a function of film thickness. ias.ac.in Structural investigations have shown that the intensities of different diffraction reflections vary with film thickness, indicating changes in the structural phase and composition. ias.ac.in

Interactive Data Table: Structural and Compositional Data for this compound and Related Compounds

Theoretical and Computational Studies of Holmium Hydride Systems

Quantum-Mechanical Approaches to Electronic Structure

Theoretical investigations into the electronic structure of holmium hydride systems provide fundamental insights into their physical and chemical properties. These studies predominantly employ quantum-mechanical methods to model the behavior of electrons within the material.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of materials like this compound. ucl.ac.ukepfl.ch DFT calculations are based on the principle that the total energy of a system is a unique functional of its electron density. ucl.ac.uk This approach allows for the determination of various ground state properties, such as crystal structure, lattice parameters, and formation energies.

For instance, DFT has been used to study the stability of different phases of this compound and related compounds. Calculations have predicted the stability of various rare-earth polyhydrides under high pressure, highlighting the potential for novel material synthesis. ed.ac.uk In the context of this compound oxide (HoHO), quantum-mechanical calculations supported experimental findings from X-ray and neutron powder diffraction, confirming an ordered fluorite superstructure. acs.orgmdpi.com These calculations involve structure optimizations using algorithms like the conjugate gradient method to find the lowest energy configuration of the atoms. mdpi.com The accuracy of DFT calculations can depend on the approximations used for the exchange-correlation functional, with methods like the generalized gradient approximation (PBE) being commonly employed. researchgate.net

| Compound/System | Property | Calculated Value | Reference |

| HoHO | Crystal Structure | Ordered fluorite superstructure (F4̅3m) | acs.org |

| HoHO | Lattice Parameter (a) | 5.27550(13) Å | acs.org |

| Rare-Earth Polyhydrides | Stability | Predicted stable below 400 GPa | ed.ac.uk |

Electronic Band Structure and Density of States Analysis

The electronic band structure and density of states (DOS) are crucial for understanding the electronic properties of this compound, such as its conductivity. The band structure describes the ranges of energy that an electron is allowed to have, while the DOS indicates the number of available electronic states at each energy level.

Studies on rare-earth hydrides show that their electronic properties are highly dependent on the hydrogen content. aip.org Holmium dihydride (HoH₂) is known to be a better electrical conductor than pure holmium metal. ias.ac.in This is attributed to the fact that it still contains some conduction electrons. aip.org In contrast, the fully hydrogenated holmium trihydride (HoH₃) is expected to have its conduction band completely depopulated, leading to a disappearance of metallic conduction. aip.org

Systematic computational studies on rare-earth polyhydrides have shown that a high density of hydrogen s states at the Fermi level is correlated with enhanced properties like superconductivity. ed.ac.uk The electronic DOS calculations for these phases confirm their metallic character. ed.ac.uk For holmium itself, angle-resolved ultraviolet photoemission experiments have been used to map the experimental bands, which are then compared to first-principles photocurrent calculations to understand the electronic structure. aps.org

| System | Property | Observation | Reference |

| HoH₂ | Conductivity | Higher than pure holmium metal | ias.ac.in |

| HoH₂ | Conduction Electrons | Present | aip.org |

| HoH₃ | Conductivity | Disappearance of metallic conduction | aip.org |

| HoH₃ | Conduction Band | Depopulated | aip.org |

| H-rich REHn | Electronic Character | Metallic | ed.ac.uk |

Modeling of Bonding Characteristics and Interatomic Interactions

The nature of chemical bonding in this compound is a key aspect that governs its structure and properties. Rare-earth hydrides are generally considered to be saline in nature, where hydrogen exists as a negatively charged ion (H⁻). aip.orgallen.in This ionic bonding character arises from the transfer of electrons from the metal to the hydrogen atoms. aip.org

The interatomic distances in holmium-containing compounds provide valuable information about the bonding. For instance, in this compound oxide (HoHO), the Ho–H distances have been determined through structural analysis. scispace.com The interactions between holmium and other atoms, such as nitrogen in organometallic complexes, have also been studied, revealing specific Ho–N interatomic distances. rsc.orgrsc.org

Theoretical models suggest that in holmium dihydride, the holmium ions are arranged in a face-centered cubic (fcc) lattice. aip.org The magnetic interactions in holmium hydrides are also a subject of study. These interactions are believed to occur via the conduction electrons, and their strength is substantially weaker in the hydrides compared to the pure metal. aip.org

Simulation of Structural Dynamics and Lattice Vibrations

Simulations of the dynamic behavior of atoms and the vibrational properties of the crystal lattice in this compound systems offer insights into their thermal properties and stability.

Molecular Dynamics Simulations for Ionic Mobility and Migration Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide insights into processes like ionic mobility and the migration pathways of ions within the crystal lattice. For instance, MD simulations have been employed to investigate hydrogen diffusion in metal hydrides. researchgate.net

In the context of related systems, ab initio molecular dynamics simulations have been used to confirm the dynamic and structural stability of potential hydrogen storage materials. researchgate.net While specific MD studies focusing solely on ionic mobility in this compound are not extensively detailed in the provided results, the techniques are broadly applicable. For example, MD simulations have been used to study palladium hydride, investigating the effects of hydrogen vacancies and the interaction with other elements. ucl.ac.uk

Phonon Dispersion and Vibrational Mode Analysis

Phonon dispersion curves describe the relationship between the frequency of lattice vibrations (phonons) and their momentum. The analysis of these curves and the corresponding vibrational modes is essential for understanding the dynamical stability of a crystal structure and its thermodynamic properties. researchgate.net

For rare-earth hydrides, phonon dispersion calculations are used to assess their stability. The absence of imaginary frequencies in the phonon dispersion curves indicates that a predicted crystal structure is dynamically stable. ed.ac.uk In studies of high-pressure rare-earth polyhydrides, the H-dominated optical modes at high frequencies are found to contribute significantly to properties like electron-phonon coupling. ed.ac.uk

Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful tool for investigating the structure of hydrides. researchgate.net For lanthanide hydrides, Ln–H vibrations typically appear in the infrared spectrum around 1100–1300 cm⁻¹. rsc.org While specific phonon dispersion data for this compound is not detailed in the provided search results, the general methodologies are well-established for related hydride systems. royalsocietypublishing.orgresearchgate.net

Computational Predictions of Thermodynamic Stability and Reaction Pathways

Theoretical and computational chemistry serve as powerful tools for investigating the properties of materials before their synthesis, offering insights into their stability and the mechanisms of their formation. For this compound systems, these methods are crucial for predicting thermodynamic viability and understanding the kinetics of hydrogenation and dehydrogenation reactions.

The thermodynamic stability of a compound is fundamentally indicated by its formation enthalpy (ΔH) and formation energy. researchgate.net A negative formation enthalpy suggests that a compound can be formed exothermically from its constituent elements, indicating its stability relative to the precursors. First-principles calculations, particularly those based on Density Functional Theory (DFT), are widely used to compute the total energies of the solid-state holmium metal and this compound phases, as well as molecular hydrogen (H₂). osti.govscispace.com The formation enthalpy of a this compound (HoHₓ) is then calculated using the following relationship:

ΔH (HoHₓ) = E_total(HoHₓ) - E_total(Ho) - (x/2) * E_total(H₂)

where E_total represents the DFT-calculated total energy of each species. scispace.com

These calculations are essential for screening potential hydrogen storage materials. For a material to be practical for reversible hydrogen storage at near-ambient conditions, its formation enthalpy should fall within a specific thermodynamic window, typically between -25 and -39 kJ/mol H₂. scispace.com

Computational studies on rare earth hydrides and related complex systems provide a framework for understanding this compound. For instance, investigations into complex hydrides like alanates (AMH₄) show how substitutions can tune the thermodynamic stability, which is a strategy that could be applied to holmium-based systems. mit.edu Similarly, DFT calculations have been employed to determine the free reaction enthalpies (ΔrG) for various synthesis routes of rare earth hydride oxides, including those involving holmium (HoHO). mdpi.com These studies compare different precursors, such as REH₃/CaO versus RE₂O₃/CaH₂, to identify the most thermodynamically favorable reaction pathways. mdpi.com

The table below presents representative calculated formation enthalpy values for various metal hydrides, illustrating the typical data obtained from computational studies. While specific, comprehensive datasets for the full range of holmium hydrides are not always available in single publications, these examples demonstrate the application of the methodology.

| Compound | Calculation Method | Calculated Formation Enthalpy (kJ/mol) | Reference Context |

|---|---|---|---|

| NaAlH₄ | First-principles | -114.8 | mit.edu |

| KAlH₄ | First-principles | -101.3 | mit.edu |

| LiBH₄ | First-principles | -190.9 | mit.edu |

| CeH₂ | Data-mining / ANN | -207.9 | researchgate.net |

| DyH₂ | Data-mining / ANN | -224.2 | researchgate.net |

While thermodynamics predicts whether a reaction is favorable, kinetics determines how fast it occurs. Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rates of chemical reactions. libretexts.orgnumberanalytics.com TST postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the highest energy point along the reaction coordinate. numberanalytics.com The rate of the reaction is then determined by the rate at which this complex proceeds to form products. chemrxiv.org

For the formation or decomposition of this compound, the reaction involves steps like the dissociation of H₂ molecules on the holmium metal surface, diffusion of hydrogen atoms into the metal lattice, and phase transformations. Each of these elementary steps has an associated energy barrier.

The Eyring-Polanyi equation, a central result of TST, relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡):

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the gas constant.

Computational methods can be used to map the potential energy surface of the reaction, identifying the minimum energy path from reactants to products and locating the transition state structure. libretexts.org From this, the activation energy barrier can be calculated, providing crucial information for elucidating the kinetic mechanism. rsc.org For metal hydrides, TST helps explain why some materials with favorable thermodynamics exhibit slow kinetics. chemrxiv.orgnih.gov The theory can be applied to understand the rate-determining steps in the hydrogenation/dehydrogenation cycle, guiding efforts to improve reaction rates, for instance, through catalysis. nih.gov

Formation Energy and Enthalpy Calculations

Ab Initio Studies of Elastic Properties and Mechanical Response

Ab initio (first-principles) calculations are instrumental in predicting the mechanical properties of materials without relying on experimental data. For this compound, these studies provide insight into its structural integrity, its response to stress and strain, and its stability. The elastic constants (Cᵢⱼ) are fundamental properties that describe a material's stiffness and resistance to elastic deformation. researchgate.netaps.org

For a cubic crystal system, such as the fluorite structure of holmium dihydride (HoH₂), there are three independent elastic constants: C₁₁, C₁₂, and C₄₄. These constants must satisfy the Born stability criteria for a cubic crystal to be mechanically stable:

C₁₁ > 0; C₄₄ > 0; C₁₁ > |C₁₂|; (C₁₁ + 2C₁₂) > 0

First-principles calculations based on DFT are used to compute these elastic constants by applying small strains to the equilibrium crystal lattice and calculating the resulting stress. researchgate.net From these constants, important mechanical properties like the Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), and Poisson's ratio (ν) can be derived. aps.org

Bulk Modulus (B) measures the resistance to volume change under hydrostatic pressure.

Shear Modulus (G) measures the resistance to shape change at a constant volume.

Young's Modulus (E) describes tensile stiffness.

Poisson's ratio (ν) relates the transverse strain to the axial strain.

Studies on rare-earth dihydrides show that as hydrogen is introduced into the metal lattice, the bulk modulus tends to decrease. researchgate.net This softening of the material is a critical factor in applications where the material undergoes repeated hydrogen cycling. Computational investigations of various metal dihydrides have systematically characterized their elastic properties, providing a valuable database for understanding mechanical behavior. researchgate.net For example, the calculated elastic properties of erbium dihydride (ErH₂), a neighboring lanthanide to holmium, offer a close approximation of what to expect for HoH₂. researchgate.net

The table below presents calculated elastic properties for representative rare-earth dihydrides with the cubic CaF₂ structure, based on data from first-principles studies.

| Property | ScH₂ | YH₂ | LaH₂ | ErH₂ | LuH₂ |

|---|---|---|---|---|---|

| C₁₁ (GPa) | 204.9 | 155.0 | 123.6 | 168.0 | 187.9 |

| C₁₂ (GPa) | 49.6 | 50.4 | 50.0 | 58.0 | 56.1 |

| C₄₄ (GPa) | 70.1 | 28.5 | 24.3 | 32.0 | 41.1 |

| Bulk Modulus, B (GPa) | 101.4 | 85.3 | 74.5 | 94.7 | 99.7 |

| Shear Modulus, G (GPa) | 69.3 | 40.1 | 32.8 | 43.8 | 56.0 |

These theoretical predictions of mechanical properties are vital for understanding phenomena like hydrogen embrittlement and for designing durable this compound-based components for various technological applications. aps.org

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Elucidating Bonding Environments

Vibrational spectroscopy is a powerful tool for probing the bonding between atoms in a material. By measuring the energies of molecular vibrations, it is possible to gain information about bond strengths, molecular structure, and the local environment of specific atoms.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. researchgate.net For metal hydrides, the stretching and bending modes of the metal-hydrogen bonds are of particular interest. researchgate.net

In the context of holmium-containing compounds, IR spectroscopy has been effectively used to characterize complex structures. For instance, in studies of holmium(III)-acetylacetonate complexes, IR ion spectroscopy (IRIS) combined with density functional theory (DFT) calculations has enabled the full assignment of the coordination geometry of various ionic complexes. rsc.org This approach can distinguish between different ligand binding modes and identify previously unknown constituents within the material. rsc.org For example, the binding of water to a [Ho(acac–H)₂]⁺ complex introduces a distinct H–O–H bending mode at approximately 1580 cm⁻¹. rsc.org Similarly, methanol (B129727) binding results in characteristic C–O stretching, methyl rocking, and COH bending modes at 965 cm⁻¹, 1065 cm⁻¹, and 1315 cm⁻¹, respectively. rsc.org

While direct IR spectroscopic data on holmium hydride (HoH₂) or trihydride (HoH₃) is not extensively detailed in the provided results, the techniques applied to other complex hydrides and holmium compounds are directly relevant. For example, studies on hydrated aluminum hydride-hydroxide have used IR spectroscopy to identify the Al-H stretching modes and the influence of hydrogen bonding on their frequencies. nih.gov Such an approach would be invaluable for probing the Ho-H bond in holmium hydrides and understanding how it is affected by factors like stoichiometry and crystal structure.

Table 1: Representative Infrared Frequencies for Holmium and Hydride-Containing Complexes

| Complex | Vibrational Mode | **Frequency (cm⁻¹) ** |

|---|---|---|

| [Ho(acac–H)₂(H₂O)]⁺ | H–O–H bending | 1580 |

| [Ho(acac–H)₂(CH₃OH)]⁺ | C–O stretching | 965 |

| [Ho(acac–H)₂(CH₃OH)]⁺ | Methyl rocking | 1065 |

| [Ho(acac–H)₂(CH₃OH)]⁺ | COH bending | 1315 |

| HAlOH⁺(H₂O)ₙ₋₁ | Al-H stretch (5-coordinate) | ~1940 |

This table is generated based on data from studies on holmium acetylacetonate (B107027) and hydrated aluminum hydride-hydroxide complexes to illustrate the application of IR spectroscopy.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy. In the study of metal hydrides, Raman spectroscopy can be particularly useful for identifying metal-hydrogen vibrational modes. science.gov

However, the application of Raman spectroscopy to this compound and related compounds can be challenging. A significant issue is strong fluorescence, which can obscure the Raman signals, leading to very broad signals with poor signal-to-noise ratios. scispace.commdpi.com This has been a noted difficulty in the analysis of rare earth hydride oxides, including those of holmium. scispace.commdpi.com

Despite these challenges, Raman spectroscopy has been successfully employed in conjunction with quantum chemical calculations for other hydride systems. For example, in studies of transition oxometalate hydrides, Raman spectroscopy helped to confirm the presence of hydride ions alongside oxometalate ions. researchgate.net High-pressure Raman scattering investigations have also been performed on rare earth trihydrides like dysprosium trihydride to study their structural properties under pressure. rcin.org.pl These examples suggest that with appropriate experimental setups and potentially different excitation wavelengths to mitigate fluorescence, Raman spectroscopy could yield valuable data on the vibrational modes in this compound.

Infrared Spectroscopy Techniques

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic State Elucidation

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques used to probe the electronic structure of materials. aip.orgwikipedia.orgdiamond.ac.uk XAS provides information about the unoccupied electronic states by exciting a core electron to an empty level, while XES examines the occupied valence states by measuring the photons emitted when a core hole is filled by a valence electron. aip.orgwikipedia.orgdiamond.ac.ukdiva-portal.org Together, they offer a comprehensive picture of the electronic environment of a specific atom. diva-portal.org

In the study of holmium di- and trihydrides, XAS at the Ho 4d threshold has been employed to investigate their electronic structure. aip.orgaip.org The experimental spectra are often compared with atomic multiplet calculations for the Ho³⁺ ion to interpret the observed features, which primarily correspond to intra-atomic 4d-4f transitions. aip.orgaip.org

XES, particularly the valence-to-core (VtC) technique, is sensitive to the local charge and spin density and the nature of the ligands surrounding the metal atom. nih.govrsc.orgnih.gov While direct VtC XES data for this compound is not prevalent in the search results, studies on [NiFe] hydrogenase model complexes have demonstrated that VtC XES can reveal clear signatures of a metal-hydride interaction. rsc.orgnih.gov This suggests that VtC XES would be a highly valuable tool for directly probing the bonding between holmium and hydrogen and how it influences the electronic structure.

Resonant Inelastic X-ray Scattering (RIXS) Investigations of Charge Transfer Phenomena

Resonant Inelastic X-ray Scattering (RIXS) is a second-order optical process that has seen significant advancement with the advent of high-brilliance synchrotron radiation sources. aip.orgaps.org In a RIXS experiment, an incident X-ray photon is tuned to a specific absorption edge to excite a core electron to an unoccupied state, and the energy of the inelastically scattered photon is analyzed. aps.orgmpg.de This technique can provide detailed information about low-energy electronic excitations, including intra-atomic f-f excitations and charge-transfer processes. aip.orgaip.org

The electronic structures of holmium dihydride and trihydride have been examined using RIXS at the Ho 4d threshold. aip.orgaip.org The resulting spectra for holmium are complex, showing an inelastic scattering peak about 1-2 eV below the elastic peak, as well as a multiplet family of features approximately 4-6 eV below the elastic peak. aip.org These features are largely attributed to intra-atomic f-f excitations. aip.orgaip.org

RIXS has also been used to investigate the role of charge transfer processes in holmium hydrides. aip.orgaip.org Interestingly, studies comparing gadolinium and holmium hydrides found that RIXS satellites, which are indicative of an electron excitation from a hydrogen atom to the metal 4f level, were observed in the Gd-H system but not in the Ho-H system. aip.orgaip.org This suggests a difference in the nature of hydrogen's electronic behavior in these two rare earth hydrides. aip.org

Table 2: Key RIXS Features for Holmium and its Hydrides

| System | Excitation Edge | Observed Features | Interpretation |

|---|---|---|---|

| Holmium Metal & Hydrides | Ho 4d | Inelastic peak ~1-2 eV below elastic peak | Resonant inelastic x-ray scattering |

| Holmium Metal & Hydrides | Ho 4d | Multiplet family ~4-6 eV below elastic peak | Intra-atomic f-f excitations |

This table is generated based on data from RIXS studies on holmium and its hydrides. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Challenges and Potential Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. libretexts.org In the context of hydrides, ¹H NMR can provide valuable information about the location and bonding of hydrogen atoms within the crystal lattice.

However, applying NMR spectroscopy to paramagnetic materials like this compound presents significant challenges. The presence of unpaired f electrons in holmium leads to large magnetic moments, which can cause substantial shifts and broadening of the NMR signals. scispace.commdpi.com This coupling between the nuclear spins and the electronic moments of the f electrons often results in signals that are too broad to be easily interpreted. scispace.commdpi.com This is a known issue for rare earth hydride oxides and is a major hurdle for NMR studies of this compound. scispace.commdpi.com

Despite these challenges, there is potential for NMR in this area. For instance, NMR has been used to study hydride systems of other metals, providing insights into electronic structure and hydrogen diffusion. In some lanthanide complexes, the paramagnetic nature of the ion is exploited through the use of lanthanide shift reagents, which can help to resolve complex spectra. libretexts.org Complexes of holmium are known to shift NMR resonances to a higher field. libretexts.org While direct application to the solid-state hydride may be difficult, these methods highlight the potential of NMR under specific conditions or in related molecular systems. Furthermore, studies on LiHoF₄, a transverse-field Ising ferromagnet, have successfully used magnetic resonance to trace the evolution of the entangled nuclear-electronic states, suggesting that with specialized techniques, valuable information can be extracted even from highly magnetic holmium-containing materials. researchgate.net

Reactivity and Stability Mechanisms of Holmium Hydrides

Thermodynamic and Kinetic Aspects of Formation and Decomposition

The formation of holmium hydrides is a direct reaction between holmium metal and hydrogen gas. samaterials.comstanfordmaterials.com This reaction's thermodynamics and kinetics are pivotal to the stability and hydrogen storage capabilities of the resulting hydrides.

Formation: Holmium metal readily reacts with hydrogen to form nonstoichiometric holmium dihydride (HoH₂₋₃). samaterials.com As hydrogen pressure increases, the trivalent holmium metal can further react to form the holmium trihydride (HoH₃) phase. samaterials.comstanfordmaterials.com The initial stage of the holmium-hydrogen reaction involves the dissolution of hydrogen into the metal until bulk saturation is achieved. researchgate.net Subsequently, intergranular hydride precipitation occurs throughout the bulk material, with a preference for surface precipitation. researchgate.net

The thermodynamics of hydride formation in intermetallic compounds are generally favorable, often occurring at near-ambient temperatures and pressures. mdpi.com However, kinetic barriers can exist, requiring an overpotential or a surplus in hydrogenation pressure to initiate the reaction. chemrxiv.org The kinetics of hydride formation and decomposition are complex, influenced by factors such as the nanoparticle surface and the surrounding hydrogen environment. escholarship.org

Decomposition: The decomposition, or dehydrogenation, of holmium hydrides is a critical aspect of their use in hydrogen storage, as it represents the release of stored hydrogen. ontosight.ai The thermal stability of metal hydrides is a key factor in this process. ingentaconnect.com The decomposition of metal hydrides like β-UH₃ has been observed to follow zero-order kinetics, with a surface-controlled mechanism. researchgate.net The kinetics of decomposition can be influenced by the temperature at which the hydride was initially formed. researchgate.net

The table below summarizes key thermodynamic and kinetic features of holmium hydride formation and decomposition.

| Feature | Description |

| Formation Reaction | Ho + x/2 H₂ ⇌ HoHx |

| Hydride Phases | HoH₂ (dihydride) and HoH₃ (trihydride) are the primary phases. chemiplus.net |

| Formation Process | Begins with hydrogen dissolution, followed by hydride precipitation. researchgate.net |

| Decomposition | Reversible release of hydrogen gas, influenced by temperature and pressure. |

| Kinetics | Influenced by surface area, temperature, and the presence of catalysts. escholarship.org |

Interaction with Atmospheric Components: Oxidation and Hydrolysis Mechanisms

Holmium hydrides are reactive towards atmospheric components, particularly oxygen and water, which affects their stability and handling.

Oxidation: Holmium metal itself tarnishes slowly in air, forming a yellowish oxide layer (Ho₂O₃). wikipedia.org This reactivity is more pronounced at elevated temperatures. wikipedia.orgamericanelements.com Holmium dihydride is stable in dry air at room temperature but oxidizes rapidly in moist air or at higher temperatures. americanelements.com The oxidation of reactive metal hydrides can produce hydroxides, oxides, peroxides, and in some cases, superoxides.

Hydrolysis: Holmium hydrides react with water, a process known as hydrolysis, to release hydrogen gas. stanfordmaterials.com Holmium metal reacts slowly with cold water and more rapidly with hot water to form holmium(III) hydroxide (B78521) (Ho(OH)₃) and hydrogen gas. wikipedia.orgpilgaardelements.com This reactivity with water is a key consideration for storage and handling, as it can be a safety hazard but also a potential method for controlled hydrogen generation. fraunhofer.de The hydrolysis of metal hydrides can be influenced by factors such as water temperature. fraunhofer.de

The following table outlines the reactions of holmium and its hydrides with atmospheric components.

| Reactant | Atmospheric Component | Product(s) | Conditions |

| Holmium (Ho) | Oxygen (O₂) | Holmium(III) oxide (Ho₂O₃) | Burns readily when heated. wikipedia.orgpilgaardelements.com |

| Holmium (Ho) | Water (H₂O) | Holmium(III) hydroxide (Ho(OH)₃) + Hydrogen (H₂) | Slow reaction with cold water, faster with hot water. wikipedia.org |

| This compound (HoHx) | Water (H₂O) | Holmium Hydroxide + Hydrogen (H₂) | Releases flammable gas. stanfordmaterials.comsamaterials.com |

| Holmium Dihydride (HoH₂) | Moist Air/High Temp | Oxidized products | Rapid oxidation. americanelements.com |

Reactions with Gases (e.g., CO₂, NH₃) and Formation of Derivative Compounds

The interaction of holmium hydrides with other gases like carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) can lead to the formation of various derivative compounds. While specific studies on this compound reactions with these gases are limited, the reactivity of related metal hydrides and holmium species provides insight.

Transition metal hydrides are known to react with CO₂. researchgate.net For instance, cationic 3d transition metal hydrides have been studied for their reactions with carbon dioxide. researchgate.net The reaction of metal cations with CO₂ can lead to the formation of metal oxides and other products. aip.org

Ammonia can react with CO₂ to form ammonium (B1175870) carbamate, a solid that can deposit in systems. mathesongas.com In the context of catalysis, ammonia decomposition can be enhanced in membrane reactors that selectively remove hydrogen, a product it shares with this compound decomposition. nih.gov

The potential reactions of holmium hydrides with these gases could lead to the formation of holmium-containing carbonates, amides, or other complex compounds, depending on the reaction conditions.

Factors Influencing Long-Term Chemical Stability in Diverse Environments

The long-term chemical stability of holmium hydrides is crucial for their practical application and is influenced by several interconnected factors.

Cyclic Loading: The repeated absorption and desorption of hydrogen can lead to mechanical strain and the potential degradation of the material's hydrogen storage capacity over time. mdpi.com This is due to the expansion and contraction of the material during cycling.

Atmospheric Exposure: As discussed, exposure to air and moisture can lead to oxidation and hydrolysis, degrading the hydride. wikipedia.orgamericanelements.com Storing the material in a dry, inert atmosphere is essential. samaterials.com

Temperature: Elevated temperatures can accelerate both decomposition and reactions with atmospheric components, affecting stability. ingentaconnect.comamericanelements.com

Impurities: The presence of impurities in the hydrogen gas or within the hydride material itself can affect performance and stability. researchgate.net

Material Properties: Intrinsic properties like crystal structure and the presence of defects can influence how the material withstands long-term use. Alloying holmium with other elements can modify the thermodynamic stability of the resulting hydrides. mdpi.com

The table below details the factors that impact the long-term stability of holmium hydrides.

| Factor | Influence on Stability | Mitigation Strategies |

| Cyclic Stress | Can cause material degradation and loss of hydrogen capacity. mdpi.com | Annealing, material engineering. |

| Oxidation/Hydrolysis | Leads to the formation of stable oxides and hydroxides, reducing active hydride material. wikipedia.orgamericanelements.com | Storage in inert environments. samaterials.com |

| Temperature Fluctuations | Can accelerate unwanted reactions and degradation. americanelements.com | Temperature control during storage and operation. |

| Impurities | Can poison the material and hinder hydrogen absorption/desorption. researchgate.net | Use of high-purity hydrogen and materials. |

| Crystal Structure Defects | Can act as trapping sites for hydrogen, affecting reversible capacity. | Controlled synthesis and processing. |

Advanced Research Applications and Functional Material Development

Investigations in Hydrogen Storage Technologies

Holmium hydride is recognized for its potential in hydrogen storage, a critical area for the advancement of clean energy technologies like fuel cells and hydrogen-powered vehicles. zegmetal.comsamaterials.com The research in this field focuses on understanding and optimizing the processes of hydrogen absorption and release.

Mechanisms of Hydrogen Absorption and Desorption Kinetics

The study of how quickly and efficiently this compound can absorb and release hydrogen is crucial for its practical application. The general process for metal hydrides involves several steps: the initial weak adsorption of hydrogen molecules on the material's surface (physisorption), the splitting of these molecules into hydrogen atoms (chemisorption), and the diffusion of these atoms into the bulk of the material to form the hydride. ustb.edu.cn The reverse of this process governs desorption. ustb.edu.cn

Specific research on the desorption kinetics of holmium trihydride (HoH₃) has been conducted using Thermal Desorption Spectroscopy (TDS). researchgate.net These studies reveal that hydrogen desorption from HoH₃ occurs in two primary stages. researchgate.net The first is a low-temperature event occurring below 573 K, followed by a second, high-temperature peak between 1083 K and 1159 K. researchgate.net Analysis of these desorption events suggests that the dehydrogenation of HoH₃ involves a phase-boundary reaction mechanism, which controls the rate at which hydrogen is released. researchgate.net This is distinct from the nucleation and growth models that describe the desorption from similar rare earth hydrides like DyH₃ and ErH₃. researchgate.net

The activation energies for these desorption processes, which represent the energy barrier that must be overcome for the reaction to occur, have been calculated using the Kissinger method on the TDS data. researchgate.net

Table 1: Hydrogen Desorption Characteristics of Holmium Trihydride (HoH₃)

| Desorption Event | Peak Temperature Range (K) | Proposed Rate-Limiting Mechanism |

|---|---|---|

| Low-Temperature | <573 | Phase-Boundary Reaction |

| High-Temperature | 1083 - 1159 |

Optimization of Hydrogen Capacity and Cycling Stability

For any hydrogen storage material, the amount of hydrogen it can store (its capacity) and its ability to be repeatedly charged and discharged with hydrogen without significant degradation (cycling stability) are paramount. mdpi.com this compound is noted for its significant theoretical hydrogen absorption capacity. zegmetal.com However, detailed experimental data on the practical hydrogen storage capacity and the long-term cycling stability of pure this compound are not extensively available in the provided search results. goldapp.com.cnmdpi.com The reversible storage of hydrogen in holmium-based compounds is an area of active consideration. researchgate.net

Role of Microstructure and Nanostructuring in Storage Performance

The physical structure of a hydride material at the microscopic and nanoscopic level can have a profound impact on its hydrogen storage properties. For metal hydrides in general, reducing the particle size to the nanoscale can significantly increase the surface area available for the reaction with hydrogen and shorten the diffusion paths for hydrogen atoms, leading to faster absorption and desorption kinetics. ustb.edu.cn However, specific research detailing the effects of microstructure and nanostructuring on the hydrogen storage performance of this compound is not detailed in the available search results.

Research into Neutron Interaction Phenomena

Holmium as an element is known for its exceptionally high capability to absorb neutrons. stanfordmaterials.comwikipedia.org This property is carried over to its compounds, making this compound a material of interest for applications in nuclear technology.

Neutron Absorption Cross-Section Studies

The neutron absorption cross-section is a measure of the probability that a neutron will be captured by a nucleus. Holmium has one of the highest neutron absorption cross-sections of any element, making it an effective neutron poison in nuclear reactors, where it is used in control rods to regulate the fission process. stanfordmaterials.comwikipedia.org

Table 2: Neutron Cross-Section of Elemental Holmium

| Element | Thermal Neutron Absorption Cross-Section (barns) |

|---|---|

| Holmium (Ho) | 64 |

| Hydrogen (H) | 0.332 |

| Iron (Fe) | 2.56 |

| Carbon (C) | 0.0035 |

Note: 1 barn = 10⁻²⁴ cm². Data for comparison elements are also provided. periodictable.comjaea.go.jpjaea.go.jp

Applications in Neutron Detection and Shielding Research

The ability to effectively moderate and absorb neutrons makes materials containing both hydrogen and a high-cross-section element like holmium promising for neutron shielding applications. kns.orgkjmm.org Metal hydrides, in general, are studied for this purpose. kns.orgkjmm.orgdtic.mil They can be more effective than some traditional shielding materials because the hydrogen efficiently slows down fast neutrons (moderation), and the metal component can then absorb the slowed-down (thermal) neutrons. kns.org While materials like yttrium hydride are being investigated for neutron shielding in nuclear reactors samaterials.com, specific research on the use of this compound for neutron shielding is not detailed in the provided search results.

In the area of neutron detection, materials with high neutron cross-sections are essential. ias.ac.in They are used to convert the neutral neutron into charged particles that can be easily detected. While holmium's properties make it a candidate for such applications stanfordmaterials.comwikipedia.orgsamaterials.com, there is no specific information in the search results about the development or use of this compound in neutron detectors.

Magnetic Properties Research in this compound Systems

Studies of Magnetocaloric Effects and Spintronic Applications

The magnetocaloric effect (MCE) is a magneto-thermodynamic phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field. Materials with a significant MCE are of great interest for magnetic refrigeration technologies, particularly for applications like hydrogen liquefaction. nims.go.jphzdr.demdpi.com While many holmium-based intermetallic compounds, such as HoB₂, HoAl₂, and HoCo₂, have been extensively studied for their large MCE at cryogenic temperatures, research specifically detailing the magnetocaloric effect in pure this compound (HoH₂ or HoH₃) is not widely available in the reviewed literature. nims.go.jpmdpi.comdoi.orgnih.gov The investigation into related compounds, however, highlights the potential of holmium-containing materials for these applications. doi.orgnih.gov For instance, HoB₂ was identified via machine learning as having a very large entropy change near the hydrogen liquefaction temperature. nims.go.jp

Similarly, spintronics is an emerging field that utilizes the intrinsic spin of the electron, in addition to its charge, for information processing. ontosight.airsc.org Materials with unique magnetic properties are key to developing spintronic devices. Rare earth hydrides, including this compound, are noted as being of interest for their magnetic characteristics, making them potential candidates for future applications in magnetic storage and spintronics. ontosight.ai However, specific experimental studies focusing on the development of this compound-based spintronic devices are not detailed in the available research. The encapsulation of single holmium ions in other molecular structures has been explored for potential applications in molecular spintronics, demonstrating the fundamental potential of holmium's magnetic properties. rsc.org

Investigations of Magnetic Ordering and Hysteresis Behavior

The magnetic ordering in this compound systems is drastically different from that of pure holmium. The suppression of the conduction electron-mediated RKKY interaction upon hydrogenation is the primary cause of this change. aip.org In holmium dihydride (HoH₂), which retains some conduction electrons, a Néel point is observed at approximately 8 K, a significant reduction from the 135 K of elemental holmium. aip.orgcapes.gov.br For holmium trihydride (HoH₃), where the conduction band is believed to be depopulated, no magnetic ordering is observed down to 4 K. aip.orgcapes.gov.br

| Compound | Magnetic State | Transition Temperature (K) |

|---|---|---|

| Holmium (Ho) | Antiferromagnetic | TN ≈ 131 - 135 K aip.orgresearchgate.net |

| Holmium (Ho) | Ferromagnetic | TC ≈ 19 K researchgate.net |

| Holmium Dihydride (HoH₂) | Antiferromagnetic | TN ≈ 8 K aip.orgcapes.gov.br |

| Holmium Trihydride (HoH₃) | Paramagnetic | No ordering observed down to 4 K aip.orgcapes.gov.br |

Studies on more complex systems, such as ternary hydrides like HoMn₂Hₓ, reveal intricate magnetic behaviors. In these compounds, the absorption of hydrogen can dramatically increase the magnetic ordering temperature from ~24 K in HoMn₂ to as high as 370 K depending on the hydrogen concentration (x). researchgate.net This demonstrates a strong correlation between the Mn-Mn interatomic distance, which is modified by hydrogen uptake, and the resulting magnetic interactions. researchgate.net